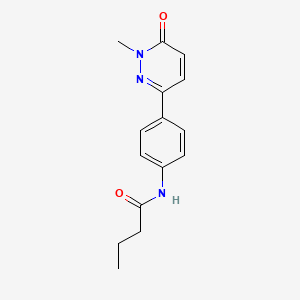
N-(4-(1-甲基-6-氧代-1,6-二氢吡哒嗪-3-基)苯基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide” was optimized using the B3LYP/cc-pVDZ basis set . The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Physical And Chemical Properties Analysis
The molecular weight of a related compound, “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid”, is 237.26 .科学研究应用
合成和抗菌活性
研究表明,结构相关的化合物被用于合成具有抗菌特性的新型杂环化合物。例如,已经探索了偶氮苯并吡唑嘧啶酮杂环化合物的合成,以了解其对各种细菌和真菌的抗菌活性。这表明可以合成相关的化合物用于类似的生物应用 (Sarvaiya、Gulati 和 Patel,2019 年).
结构研究和超分子组装
已经对相关化合物的结构进行了研究,其中包括通过单晶 X 射线衍射进行的合成和分子结构分析。这些研究提供了对晶体的超分子组装的见解,这对于了解新化合物的化学和物理性质至关重要 (Artime 等人,2018 年).
杀虫活性
合成和评估含有 1,3,4-恶二唑环的邻氨基苯甲酰胺类似物对小菜蛾的杀虫活性,证明了开发新型害虫控制剂的潜力。这项研究突出了结构和杀虫活性之间的关系,为设计更有效的化合物提供了基础 (Qi 等人,2014 年).
用于潜在抗菌剂的杂环合成
已经通过 Vilsmeier-Haack 反应方法探索了新的 1,2,3-三唑基吡唑衍生物的设计和合成,以了解其作为抗菌剂的潜力。这条合成途径突出了相关化合物在生成生物活性分子的多功能性,这些分子可以作为开发新型抗菌药物的先导 (Bhat 等人,2016 年).
作用机制
Target of Action
The primary targets of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide . These factors could include the presence of other molecules, the pH and temperature of the environment, and the specific cell or tissue type in which the compound is acting.
生化分析
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)butyramide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-4-14(19)16-12-7-5-11(6-8-12)13-9-10-15(20)18(2)17-13/h5-10H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIBLASKQGHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

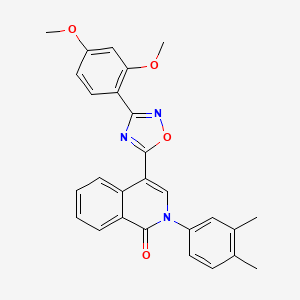
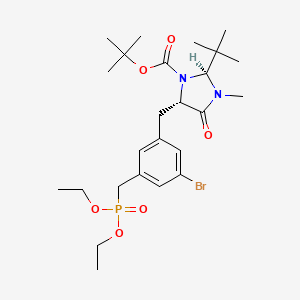
![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)
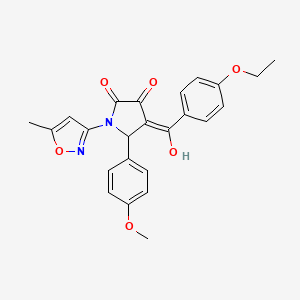
![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)
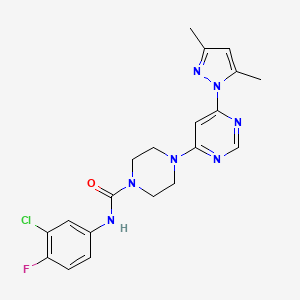
![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)
![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)
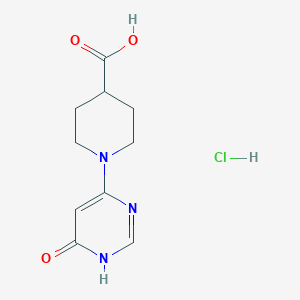
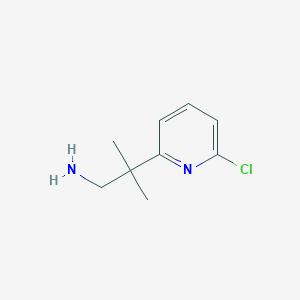
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)